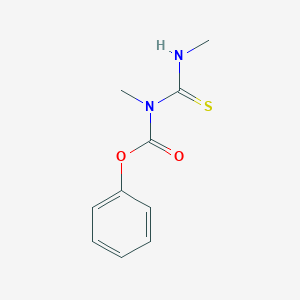

Phenyl methyl(methylcarbamothioyl)carbamate

Description

Properties

IUPAC Name |

phenyl N-methyl-N-(methylcarbamothioyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c1-11-9(15)12(2)10(13)14-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECSRWRLENECCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)N(C)C(=O)OC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl N-methyl-N-(methylcarbamothioyl)carbamate can be synthesized through various methods. One common approach involves the reaction of phenyl isocyanate with N-methyl-N-(methylcarbamothioyl)amine under controlled conditions. The reaction typically occurs in the presence of a catalyst, such as a metal salt or an organic base, to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of Phenyl methyl(methylcarbamothioyl)carbamate often involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phenyl N-methyl-N-(methylcarbamothioyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: Nucleophilic substitution reactions can replace the phenyl group with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted carbamates. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals .

Scientific Research Applications

Phenyl N-methyl-N-(methylcarbamothioyl)carbamate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.

Biology: Investigated for its potential as an enzyme inhibitor in biochemical studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of Phenyl methyl(methylcarbamothioyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The thiocarbamate group in Phenyl methyl(methylcarbamothioyl)carbamate distinguishes it from oxygen-based carbamates. Key structural analogs include:

Key Observations :

- Thiocarbamate vs.

- Substituent Effects: Benzimidazole-containing carbamates (e.g., benomyl, albendazole) exhibit antifungal or antiparasitic activity due to their ability to disrupt microtubule assembly .

Physical and Spectral Properties

Limited data on the target compound necessitates comparisons with structurally related carbamates:

Research Findings :

- Synthesis: Catalyst-free aqueous ethanol-mediated synthesis methods () could be applicable for phenyl carbamate derivatives, though thiocarbamates may require sulfur-specific reagents .

- Stability : Carbamates like Fentanyl Methyl Carbamate exhibit long-term stability (≥5 years at -20°C), suggesting similar storage conditions for thiocarbamates .

Thiocarbamate-Specific Insights :

- Thiocarbamates are less common in pharmaceuticals but are explored in agrochemicals for enhanced pest resistance profiles .

Biological Activity

Phenyl methyl(methylcarbamothioyl)carbamate, also known as PMC, is a compound that has garnered attention for its biological activity, particularly in the context of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the chemical formula and features a carbamate functional group. Its structure includes a phenyl ring attached to a methyl carbamate moiety, which is significant for its biological activity. The compound's unique structure allows it to interact with various biological targets, influencing cellular processes.

The biological activity of PMC can be attributed to its interaction with specific enzymes and proteins within the body. Notably, it has been studied for its inhibitory effects on matrix metalloproteinases (MMPs), particularly MMP-2. MMPs are crucial in extracellular matrix remodeling and have been implicated in various pathological conditions, including cancer metastasis.

Inhibition of MMPs

Research indicates that PMC derivatives exhibit selective inhibition of MMP-2 while sparing other MMPs like MMP-9 and MMP-14. This selectivity is essential for therapeutic applications where targeting MMP-2 is desired without affecting other metalloproteinases that may have different physiological roles .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have revealed critical insights into how modifications to the PMC structure can enhance or diminish its biological activity. For example:

| Compound | Structure Modification | Inhibition Constant (IC50) | Selectivity |

|---|---|---|---|

| 5b | O-phenyl carbamate | Nanomolar | High |

| 6b | Urea derivative | Nanomolar | Moderate |

| 7a | N-phenyl carbamate | Micromolar | Low |

These findings suggest that specific substitutions at the para-position of the phenyl ring significantly influence the potency and selectivity against MMP-2 .

Study on PMC Derivatives

A study conducted on various PMC derivatives demonstrated their potential in treating diseases associated with abnormal MMP activity. The derivatives were evaluated for their pharmacokinetic properties and ability to cross the blood-brain barrier (BBB). Notably, compound 5b was found to be metabolized into a more potent gelatinase inhibitor, indicating its therapeutic potential in brain metastasis treatment .

Toxicological Assessment

In addition to therapeutic applications, the toxicological profile of PMC has been investigated due to its formation from toxic intermediates like methyl isocyanate (MIC). A method was developed for detecting phenyl methyl carbamate adducts in hemoglobin from MIC-exposed rats, showcasing its relevance in biomonitoring occupational exposure to hazardous chemicals .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for phenyl carbamate derivatives, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves carbamate coupling reactions. For example, catalytic decomposition of methyl N-phenyl carbamate (MPC) using Bi₂O₃ catalysts under optimized conditions (723 K, air atmosphere) achieves high yields (~78.5% phenyl isocyanate) by tuning catalyst/MPC mass ratios (0.05) and solvent ratios (e.g., ODCB/MPC = 15:1) . Alternative routes include nucleophilic substitution or condensation reactions with methyl carbamate intermediates, as seen in felbamate synthesis via 2-phenyl-1,3-propanediol and methyl carbamate .

Q. What analytical techniques are recommended for characterizing carbamate compounds?

- Methodology : Use a combination of:

- XRD : To determine crystallinity and phase composition of catalysts (e.g., Bi₂O₃) .

- FTIR : To identify carbamate C=O and N-H stretching vibrations (~1700 cm⁻¹ and ~3300 cm⁻¹) .

- TEM : For catalyst morphology analysis .

- NMR : For structural elucidation (e.g., ¹H NMR for intermediate identification) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for carbamate decomposition reactions?

- Methodology : Discrepancies often arise from differences in catalyst preparation. For example, Bi₂O₃ catalysts synthesized via direct calcination of bismuth nitrate trihydrate at 723 K show superior activity compared to mechanically processed alternatives due to enhanced surface area and Bi(III)/Bi(IV) redox activity. Validate catalytic performance using standardized protocols (e.g., fixed MPC/catalyst ratios) and corroborate with XPS to track oxidation states .

Q. What strategies minimize by-products during carbamate synthesis?

- Methodology :

- Solvent Selection : High-boiling solvents like ODCB reduce side reactions by maintaining uniform reaction temperatures .

- Catalyst Optimization : Bi₂O₃ reduces decomposition of intermediates by stabilizing reactive species .

- Stepwise Purification : Use column chromatography or recrystallization to isolate intermediates, as demonstrated in enantioselective efavirenz synthesis .

Q. How does the electronic structure of catalysts influence carbamate reactivity?

- Methodology : Bi₂O₃’s redox-active Bi(III)/Bi(IV) sites facilitate electron transfer during MPC decomposition, enhancing phenyl isocyanate yield. Investigate using XPS to correlate oxidation states with activity and DFT calculations to model transition states .

Q. What challenges arise in interpreting XRD/XPS data for carbamate-intermediate catalysts?

- Methodology : Overlapping XRD peaks from mixed Bi₂O₃ phases (e.g., α- and β-Bi₂O₃) can obscure structural insights. Use Rietveld refinement for phase quantification. For XPS, address surface contamination by pre-treating samples with argon sputtering and calibrating binding energies against reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.